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Compound of Interest
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Cat. No.: B1672789

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
analysis of the epoxy-janthitrem biosynthetic gene cluster. The information is targeted toward
researchers in natural product discovery, fungal genetics, and drug development who are
interested in understanding and manipulating the production of these bioactive indole
diterpenes.

Introduction to Epoxy-janthitrems and their
Biosynthesis

Epoxy-janthitrems are a class of indole diterpene secondary metabolites produced by certain
filamentous fungi, notably Epichloé species, which are endophytic fungi found in symbiotic
relationships with grasses.[1][2] These compounds exhibit a range of biological activities,
including insecticidal and tremorgenic effects.[3][4] The biosynthesis of epoxy-janthitrems is
orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC), often referred to
as the JTM or idt locus.[1][3] Understanding this gene cluster is crucial for elucidating the
biosynthetic pathway, identifying novel enzymes, and potentially engineering the production of
desired compounds for agricultural and pharmaceutical applications.

The epoxy-janthitrem biosynthetic pathway shares common precursors with other indole
diterpenes, such as lolitrem B.[3] Key genes in the cluster encode for enzymes like
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geranylgeranyl pyrophosphate (GGPP) synthase, indole-diterpene synthase,
prenyltransferases, and various modifying enzymes (e.g., monooxygenases, epoxidases) that
contribute to the structural diversity of the final products.[1][3]

Data Presentation: Quantitative Analysis of Epoxy-
janthitrem Production in Epichloé sp. AR37 Gene
Inactivation Mutants

The following table summarizes the quantitative analysis of epoxy-janthitrem and related indole
diterpene production in wild-type Epichloé sp. AR37 and various gene inactivation mutants
generated via CRISPR-Cas9. This data is crucial for assigning function to the genes within the
biosynthetic cluster. The concentrations are presented as ug/g of dried plant material.

Wild-Type

Compound AidtD (pg/g) AidtO (pglg) AidtA (pglg) AidtF (pgl/g)
AR37 (ngl9)

Epoxy-

janthitrems

Epoxy-

_ P -y 15 0.0 0.0 0.0 0.0

janthitrem |

Epoxy-

-p .y 0.5 0.0 0.0 0.3 0.0

janthitrem Il

Epoxy-

'p .y 1.0 0.0 0.0 1.2 0.0

janthitrem Ili

Epoxy-

-p .y 0.4 0.0 0.0 0.0 0.0

janthitrem IV

Intermediates

Paspaline 0.1 0.1 0.1 0.1 0.1
Terpendole C 0.2 0.8 0.3 0.2 0.5
13-desoxy-

0.0 0.1 0.0 0.1
terpendole C
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Data adapted from Miller et al., 2022.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the analysis of
the epoxy-janthitrem gene cluster.

Protocol 1: CRISPR-Cas9 Mediated Gene Inactivation in
Epichloé sp.

This protocol outlines the steps for targeted gene inactivation in Epichloé species using a
CRISPR-Cas9 system delivered via a fungal protoplast transformation method.

1. Target Selection and Guide RNA (gRNA) Design:
« ldentify the target gene(s) within the epoxy-janthitrem BGC (e.g., idtD, idtO, idtA, idtF).

» Use bioinformatic tools (e.g., Geneious, Benchling) to identify suitable 20-bp protospacer
sequences upstream of a protospacer adjacent motif (PAM) (e.g., NGG) within the target
gene's coding sequence.

o Perform BLAST searches against the fungal genome to ensure the specificity of the selected
gRNA sequences and avoid off-target effects.

2. Vector Construction:
» Synthesize oligonucleotides corresponding to the selected gRNA sequences.

o Clone the gRNA cassette into a suitable expression vector containing the Cas9 nuclease
gene under the control of a strong fungal promoter (e.g., gpdA promoter).

e The vector should also contain a selectable marker, such as a hygromycin resistance gene
(hph).

3. Epichloé Protoplast Preparation:

o Grow the wild-type Epichloé strain in a suitable liquid medium (e.g., Potato Dextrose Broth)
at 22-25°C with shaking for 3-5 days.
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Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NacCl).

Resuspend the mycelia in an enzyme solution containing cell wall-degrading enzymes (e.g.,
lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer.

Incubate at 30°C with gentle shaking for 3-4 hours to generate protoplasts.

Separate the protoplasts from the mycelial debris by filtering through sterile miracloth.

Wash the protoplasts with the osmotic stabilizer and then with STC buffer (1.2 M sorbitol, 10
mM Tris-HCI pH 7.5, 50 mM CacCl2).

Resuspend the protoplasts in STC buffer to a final concentration of 1 x 10°8 protoplasts/mL.

. Protoplast Transformation:

To 100 pL of the protoplast suspension, add 5-10 ug of the CRISPR-Cas9 plasmid DNA.

Gently mix and add 25 uL of PEG solution (40% PEG 4000, 1.2 M sorbitol, 20 mM Tris-HCI
pH 7.5, 50 mM CacCl2).

Incubate at room temperature for 20 minutes.

Add 1 mL of PEG solution and continue incubation for another 5 minutes.

Add 1 mL of STC buffer and mix gently.

Spread the transformation mixture onto regeneration agar plates (e.g., PDA supplemented
with 1.2 M sorbitol and the appropriate antibiotic for selection, such as hygromycin).

Incubate the plates at 22-25°C for 7-14 days until transformants appear.

. Screening and Verification of Mutants:

Isolate individual transformant colonies and transfer them to fresh selective media.

Extract genomic DNA from the putative mutants.
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o Perform PCR using primers flanking the target region to screen for deletions or insertions
(indels) caused by non-homologous end joining (NHEJ) repair of the Cas9-induced double-
strand break.

e Sequence the PCR products to confirm the presence of mutations and identify the nature of
the indel.

Protocol 2: Metabolite Extraction and LC-MS Analysis of
Epoxy-janthitrems

This protocol describes the extraction and analysis of epoxy-janthitrems and related indole
diterpenes from Epichloé-infected plant material.

1. Sample Preparation:

* Freeze-dry the plant material (e.g., perennial ryegrass shoots) and grind it into a fine powder.
» Weigh approximately 100 mg of the dried powder into a 2 mL microcentrifuge tube.
2. Metabolite Extraction:

e Add 1 mL of extraction solvent (e.g., 70% aqueous acetone or methanol) to the tube.
¢ Add an internal standard to correct for extraction efficiency and instrument variability.
» Vortex the mixture vigorously for 1 minute.

e Sonicate the sample for 30 minutes in a water bath.

e Centrifuge the sample at 13,000 x g for 10 minutes.

o Transfer the supernatant to a new tube.

o Repeat the extraction process on the pellet with another 1 mL of extraction solvent.

o Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a
centrifugal evaporator.
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Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 200 pL of 50%
methanol).

Filter the reconstituted extract through a 0.22 um syringe filter into an LC vial.
. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
Chromatographic Separation:
o Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 um particle size).
o Employ a binary solvent system:
= Solvent A: Water with 0.1% formic acid.
= Solvent B: Acetonitrile with 0.1% formic acid.
o Use a gradient elution profile to separate the compounds of interest. For example:

0-1 min: 10% B

1-10 min: 10-90% B

10-12 min: 90% B

12-12.1 min: 90-10% B

12.1-15 min: 10% B

o Set the flow rate to 0.3 mL/min and the column temperature to 40°C.
Mass Spectrometry Detection:

o Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an
electrospray ionization (ESI) source operating in positive ion mode.

o Acquire data in both full scan mode (e.g., m/z 100-1000) and data-dependent MS/MS
mode to obtain fragmentation data for compound identification.
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o Key MS parameters to optimize include capillary voltage, cone voltage, desolvation gas
temperature, and collision energy.

4. Data Analysis and Quantification:
e Process the LC-MS data using appropriate software (e.g., MassLynx, Xcalibur).

« |dentify epoxy-janthitrems and other indole diterpenes based on their accurate mass,
retention time, and fragmentation patterns compared to authentic standards or literature
data.

» For quantification, generate a calibration curve using a serial dilution of a known standard.

 Integrate the peak areas of the target compounds in the samples and calculate their
concentrations based on the calibration curve and internal standard.

Mandatory Visualizations
Epoxy-janthitrem Biosynthetic Pathway
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Caption: Proposed biosynthetic pathway of epoxy-janthitrems in Epichloé sp.

Experimental Workflow for Gene Cluster Analysis
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Caption: A typical experimental workflow for the functional analysis of a biosynthetic gene
cluster.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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